1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClN2O3S and its molecular weight is 298.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds related to 1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been synthesized and evaluated for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Another study by Mistry and Desai (2006) developed compounds such as 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, demonstrating antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Pharmacological Evaluation
- In the field of pharmacology, compounds encompassing benzothiazole, such as 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones, have been evaluated for various activities including anti-inflammatory, analgesic, and CNS depressant activities. This was demonstrated in a study by Gurupadayya et al. (2008) (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).
Antimicrobial Study of Novel Derivatives
- Gandhi et al. (2020) synthesized novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4Hspiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives, which showed effective antimicrobial activity against various bacterial and fungal strains (Gandhi, Sethiya, Agarwal, Prajapat, & Agarwal, 2020).
Properties
IUPAC Name |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-8-3-2-7(13)10-9(8)14-12(19-10)15-4-6(5-15)11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXMEIXIYRJPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.